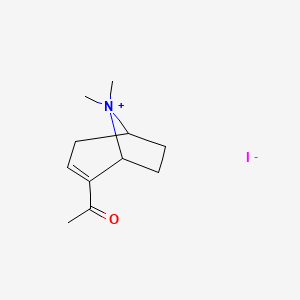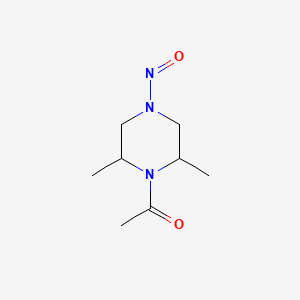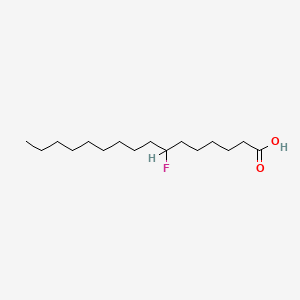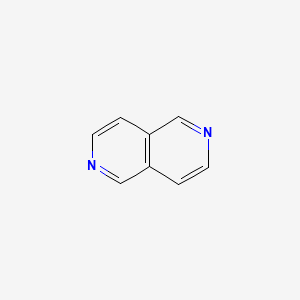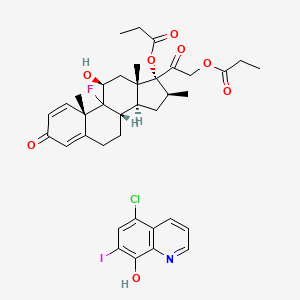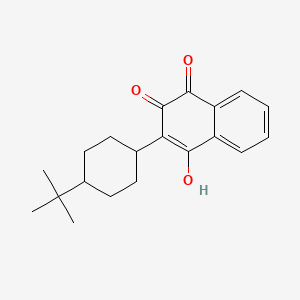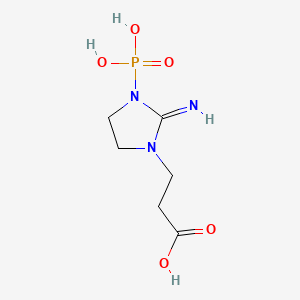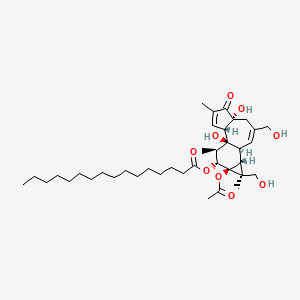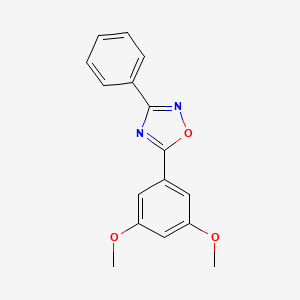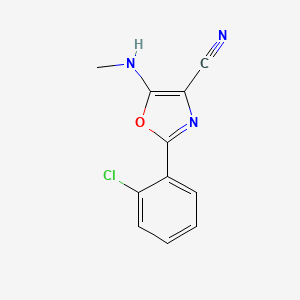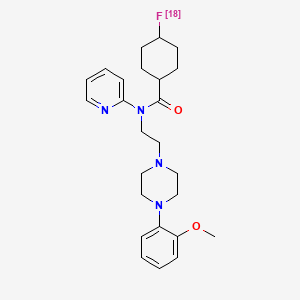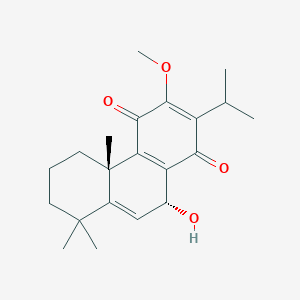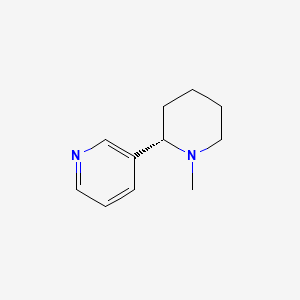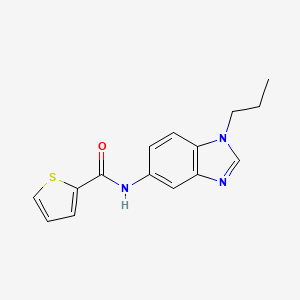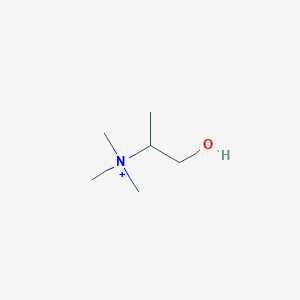
2-Propanaminium, 1-hydroxy-N,N,N-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanaminium, 1-hydroxy-N,N,N-trimethyl-, also known as choline, is an essential nutrient that is required for the proper functioning of the human body. It is a water-soluble compound that is found in various foods, including eggs, liver, and soybeans. Choline is also produced by the liver, but the amount produced is not sufficient to meet the body's requirements. Therefore, it is necessary to obtain choline from dietary sources.
Wirkmechanismus
Choline is a precursor to acetyl2-Propanaminium, 1-hydroxy-N,N,N-trimethyl-, a neurotransmitter that is involved in various functions, including muscle movement, memory, and attention. Choline is also involved in the synthesis of phospholipids, which are essential components of cell membranes. Choline deficiency can lead to a decrease in acetyl2-Propanaminium, 1-hydroxy-N,N,N-trimethyl- and phospholipid synthesis, which can result in impaired brain function and liver function.
Biochemical and Physiological Effects
Choline has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function, particularly in memory and attention. Choline has also been found to reduce inflammation and oxidative stress, which are associated with various health problems, including Alzheimer's disease, cardiovascular disease, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Choline has several advantages for lab experiments. It is a water-soluble compound that is readily available, and its synthesis is well understood. Choline is also relatively stable and can be stored for extended periods. However, 2-Propanaminium, 1-hydroxy-N,N,N-trimethyl- has some limitations for lab experiments. It is a charged molecule and can interact with other charged molecules in the sample. Choline can also interfere with the analysis of other compounds in the sample.
Zukünftige Richtungen
There are several future directions for research on 2-Propanaminium, 1-hydroxy-N,N,N-trimethyl-. One area of research is the role of 2-Propanaminium, 1-hydroxy-N,N,N-trimethyl- in the gut microbiome. Choline has been found to be a substrate for some gut bacteria, which can produce trimethylamine (TMA), a compound that has been linked to cardiovascular disease. Another area of research is the use of 2-Propanaminium, 1-hydroxy-N,N,N-trimethyl- as a dietary supplement for various health conditions, including cognitive decline and liver disease. Finally, there is a need for further research on the optimal intake of 2-Propanaminium, 1-hydroxy-N,N,N-trimethyl- and its effects on human health.
Synthesemethoden
Choline can be synthesized in the body through a process called methylation. Methylation involves the transfer of a methyl group from a donor molecule to an acceptor molecule. In the case of 2-Propanaminium, 1-hydroxy-N,N,N-trimethyl- synthesis, the donor molecule is S-adenosylmethionine (SAM), and the acceptor molecule is phosphatidylethanolamine (PE). The reaction is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT).
Wissenschaftliche Forschungsanwendungen
Choline has been the subject of extensive scientific research due to its importance in human health. It has been found to play a crucial role in brain development and function, liver function, and lipid metabolism. Choline deficiency has been linked to various health problems, including liver disease, neurological disorders, and cardiovascular disease.
Eigenschaften
IUPAC Name |
1-hydroxypropan-2-yl(trimethyl)azanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO/c1-6(5-8)7(2,3)4/h6,8H,5H2,1-4H3/q+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAUBRYQGMZJLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)[N+](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16NO+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944216 |
Source


|
| Record name | 1-Hydroxy-N,N,N-trimethylpropan-2-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21618-46-2 |
Source


|
| Record name | alpha-Methylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021618462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxy-N,N,N-trimethylpropan-2-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

